1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h3-7H,1,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIJPLKKKHQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent. One common method includes the use of propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade results in the relaxation of smooth muscles, leading to vasodilation and decreased blood pressure . Molecular dynamics simulations and docking studies have provided insights into the binding interactions and conformational changes associated with this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and pharmacologically related derivatives below:
Structural Analogues
Pharmacological and Computational Insights
Receptor Binding :
- The 2-methoxyphenyl group on piperazine enhances 5-HT1A/D2 receptor affinity, as seen in 3c (anti-dopaminergic EC50: 0.8 nM) . Replacement with electron-withdrawing groups (e.g., 2,3-dichlorophenyl in 3k ) increases potency but may elevate catalepsy risk .
- Chalcone derivatives with sulfonyl-piperazine (e.g., 5f ) show reduced CNS activity due to higher polarity (QPlogBB < -1.0) , whereas lipophilic naphthyl-chalcone analogues (logP >3) may favor brain uptake .
QSAR Correlations :
- Anti-dopaminergic activity correlates with electron affinity (EA) and QPlogBB . For example, 3c (QPlogBB: -0.5) exhibits better brain penetration than sulfonyl derivatives (QPlogBB: -1.2) .
- The chalcone’s conjugated system contributes to π-orbital interactions in receptor docking, as validated in homology models of D2 receptors .
Crystallographic and Conformational Analysis
- The E-configuration of the chalcone’s α,β-unsaturated ketone is conserved in analogues (e.g., 5f , 17 ), ensuring planar geometry for optimal receptor binding .
- Piperazine rings adopt a chair conformation in crystal structures, stabilizing interactions with hydrophobic receptor pockets .
Metabolic and Toxicity Considerations
Biological Activity
1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including its effects on various receptor systems and its anticancer properties. The following sections will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
1. Dopamine Receptor Interaction
Research indicates that derivatives of this compound exhibit significant affinity for dopamine D2 receptors (D2 DAR). In a study evaluating a series of piperazine derivatives, the compound with the highest activity showed a Ki value of 54 nM, indicating a strong binding affinity to the receptor . This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.
2. Acetylcholinesterase Inhibition
The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. One derivative demonstrated an IC50 value of 1.52 μM against hAChE, showcasing its potential as a therapeutic agent in Alzheimer's disease treatment . This activity highlights the role of the methoxy substituent on the phenyl ring in enhancing AChE inhibitory properties.
3. Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds derived from this structure were tested against several cancer cell lines, including SK-OV-3 and HT-29, with promising results in inhibiting cell proliferation . The presence of electron-withdrawing and electron-donating groups significantly influenced their cytotoxicity profiles.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound acts as a modulator at dopamine receptors, influencing neurotransmission pathways relevant in neuropsychiatric disorders.
- Enzyme Inhibition : By inhibiting AChE, it increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling which is crucial for cognitive function.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one?
The compound is typically synthesized via the Claisen-Schmidt condensation reaction. For example:
- React 4-(2-methoxyphenyl)piperazine with prop-2-en-1-one derivatives under basic conditions (e.g., NaOH/ethanol).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. How is structural characterization performed for this compound?
Key techniques include:
Q. What methods are used to assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 200°C) .
- pH stability studies : Incubate in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy .
- Light sensitivity : Store in amber vials and test under UV light to assess photolytic degradation .
Q. How can researchers screen this compound for pharmacological activity?
- In vitro assays : Use HT-29 (colon cancer) or SH-SY5Y (neuroblastoma) cell lines for cytotoxicity screening (MTT assay) .
- Receptor binding : Perform radioligand displacement assays (e.g., serotonin 5-HT receptors due to piperazine moieties) .
- ADME profiling : Assess metabolic stability using liver microsomes and HPLC-MS quantification .
Q. What analytical techniques differentiate stereoisomers or tautomers of this compound?
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with isopropanol/hexane gradients to resolve enantiomers .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm stereochemistry .
Advanced Research Questions
Q. How can crystallographic data contradictions in piperazine derivatives be resolved?
- Space group validation : Compare experimental unit cell parameters (e.g., monoclinic , ) with theoretical models .
- Hydrogen bonding analysis : Use SHELXL for refining H-bond distances (e.g., N–H···O interactions at 2.8–3.2 Å) .
- Thermal ellipsoid plots : Identify disorder in piperazine rings using Olex2 or Mercury .
Q. What computational methods predict molecular interactions of this compound with biological targets?
- Docking simulations : Use AutoDock Vina with serotonin receptor (PDB: 7E2Z) to map binding affinities .
- MD simulations : Run 100-ns trajectories in GROMACS to assess piperazine flexibility in aqueous/POPC bilayer environments .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with IC values .
Q. How should researchers address contradictory spectroscopic data in structural assignments?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating - couplings and nuclear Overhauser effects .
- DFT calculations : Compare experimental chemical shifts with B3LYP/6-31G(d) computed values .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Scaffold modification : Introduce substituents at the 2-methoxyphenyl or prop-2-en-1-one positions via Suzuki coupling .
- Free-Wilson analysis : Quantify contributions of substituents to receptor binding using multivariate regression .
- Metabolite profiling : Identify active metabolites via LC-MS/MS after hepatic incubation .
Q. How can advanced spectroscopic methods differentiate polymorphic forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
